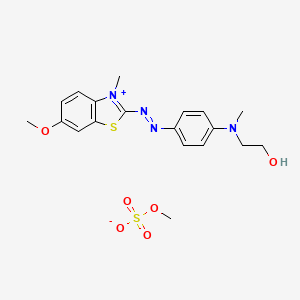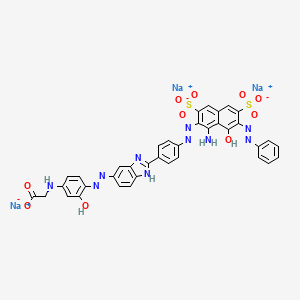
Licofelone metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Licofelone metabolite M4 is a derivative of licofelone, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor. Licofelone is primarily investigated for its potential in treating osteoarthritis due to its anti-inflammatory and analgesic properties . The metabolite M4 is one of the several metabolites formed during the biotransformation of licofelone in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of licofelone metabolite M4 involves multiple steps, starting from the parent compound licofelone. The process typically includes:
Hydroxylation: Introduction of a hydroxyl group to the aromatic ring of licofelone.
Oxidation: Further oxidation steps to form the carboxylic acid group.
Purification: The final product is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
Licofelone metabolite M4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Aromatic substitution reactions involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which can be further analyzed using spectroscopic methods such as NMR and mass spectrometry.
Scientific Research Applications
Licofelone metabolite M4 has several applications in scientific research:
Chemistry: Used as a reference compound in the study of COX and LOX inhibitors.
Biology: Investigated for its role in inflammatory pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases like osteoarthritis.
Industry: Utilized in the development of new anti-inflammatory drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Licofelone metabolite M4 exerts its effects by inhibiting the enzymes cyclooxygenase and lipoxygenase. These enzymes are involved in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the levels of these mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Licofelone Metabolite M3: Another metabolite of licofelone with similar inhibitory effects on COX and LOX.
Celecoxib: A selective COX-2 inhibitor used in the treatment of osteoarthritis and rheumatoid arthritis.
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Uniqueness
Licofelone metabolite M4 is unique due to its dual inhibition of both COX and LOX enzymes, which is not commonly seen in other anti-inflammatory drugs. This dual inhibition provides a broader anti-inflammatory effect, potentially making it more effective in treating conditions like osteoarthritis .
Properties
CAS No. |
1033702-62-3 |
|---|---|
Molecular Formula |
C23H22ClNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1-(4-hydroxyphenyl)-6,6-dimethyl-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO3/c1-23(2)12-19-22(15-5-9-17(26)10-6-15)21(14-3-7-16(24)8-4-14)18(11-20(27)28)25(19)13-23/h3-10,26H,11-13H2,1-2H3,(H,27,28) |
InChI Key |
OCECVTMNVSFNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


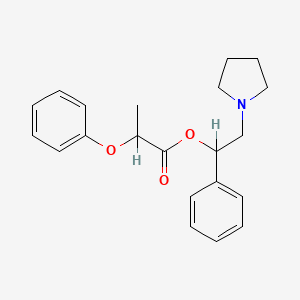
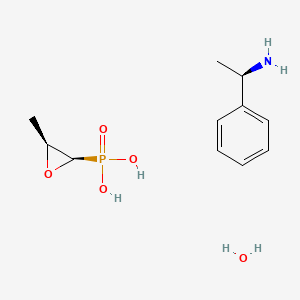
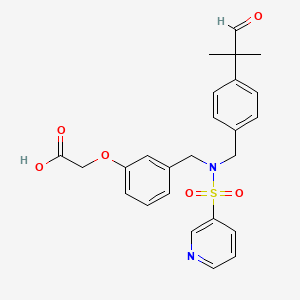

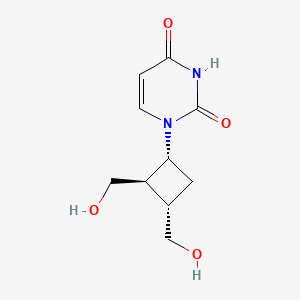
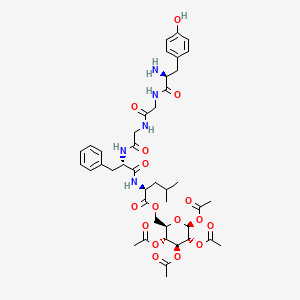
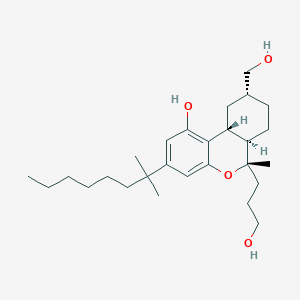
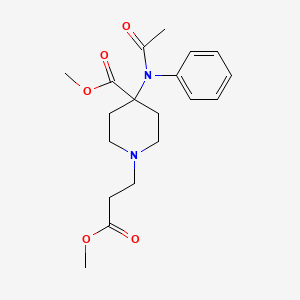

![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
